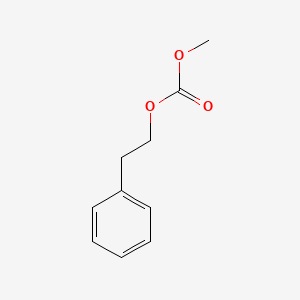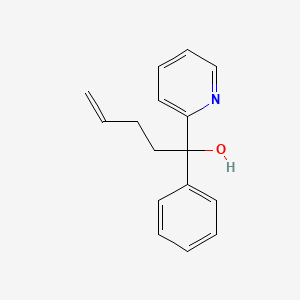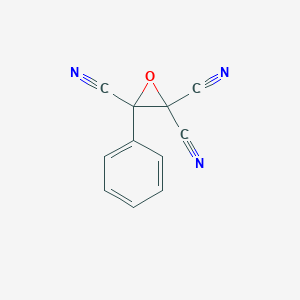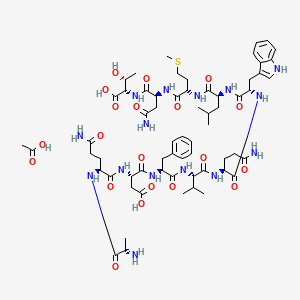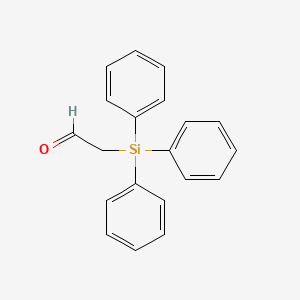
(Triphenylsilyl)acetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Triphenylsilyl)acetaldehyde is an organosilicon compound characterized by the presence of a triphenylsilyl group attached to an acetaldehyde moiety
準備方法
Synthetic Routes and Reaction Conditions: (Triphenylsilyl)acetaldehyde can be synthesized through the reaction of triphenylsilyl chloride with acetaldehyde in the presence of a base. The reaction typically involves the use of anhydrous conditions to prevent the hydrolysis of the silyl chloride. The general reaction scheme is as follows: [ \text{(C}_6\text{H}_5\text{)}_3\text{SiCl} + \text{CH}_3\text{CHO} \rightarrow \text{(C}_6\text{H}_5\text{)}_3\text{SiCH}_2\text{CHO} + \text{HCl} ]
Industrial Production Methods:
Types of Reactions:
Oxidation: this compound can undergo oxidation to form (Triphenylsilyl)acetic acid.
Reduction: It can be reduced to (Triphenylsilyl)ethanol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can participate in nucleophilic addition reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Grignard reagents and organolithium compounds are commonly employed.
Major Products:
Oxidation: (Triphenylsilyl)acetic acid
Reduction: (Triphenylsilyl)ethanol
Substitution: Various (Triphenylsilyl) derivatives depending on the nucleophile used.
科学的研究の応用
(Triphenylsilyl)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Its derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a building block for pharmaceuticals.
Industry: It is used in the development of materials with unique properties, such as high thermal stability and resistance to oxidation.
作用機序
The mechanism of action of (Triphenylsilyl)acetaldehyde involves its ability to undergo various chemical transformations due to the presence of the reactive aldehyde group. The triphenylsilyl group provides steric hindrance and electronic effects that influence the reactivity of the compound. The molecular targets and pathways involved depend on the specific reactions and applications being studied.
類似化合物との比較
(Triphenylmethyl)acetaldehyde: Similar in structure but with a triphenylmethyl group instead of a triphenylsilyl group.
(Trimethylsilyl)acetaldehyde: Contains a trimethylsilyl group, offering different steric and electronic properties.
Uniqueness: (Triphenylsilyl)acetaldehyde is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct steric and electronic characteristics. This makes it a valuable compound for studying the effects of steric hindrance and electronic modulation in chemical reactions.
特性
IUPAC Name |
2-triphenylsilylacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18OSi/c21-16-17-22(18-10-4-1-5-11-18,19-12-6-2-7-13-19)20-14-8-3-9-15-20/h1-16H,17H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKOKIMVJUSJXOG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)[Si](CC=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18OSi |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80541986 |
Source


|
| Record name | (Triphenylsilyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
302.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1730-67-2 |
Source


|
| Record name | (Triphenylsilyl)acetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80541986 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(6S,8S,9R,10S,11S,13S,16R,17R)-2-chloro-6,9-difluoro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one](/img/structure/B14751778.png)
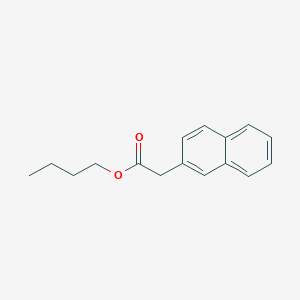
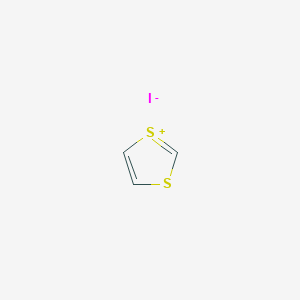
![2,6-Diazaspiro[3.4]octane-2-carboxylic acid, 8-(ethoxyimino)-, 1,1-dimethylethyl ester](/img/structure/B14751808.png)

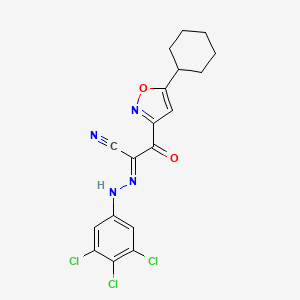

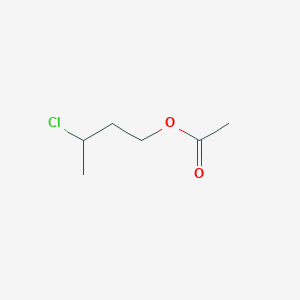

![1,4,5,6,7,7-Hexachlorobicyclo[2.2.1]heptane-2,3-dicarboxylic acid](/img/structure/B14751852.png)
